molecular formula C6H14N2O2 B1296688 6-Hydroxyhexanohydrazide CAS No. 1694-83-3

6-Hydroxyhexanohydrazide

Cat. No.: B1296688
CAS No.: 1694-83-3
M. Wt: 146.19 g/mol
InChI Key: NDXKHTNDCMPVBN-UHFFFAOYSA-N
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Description

6-Hydroxyhexanohydrazide is an organic compound with the molecular formula C6H14N2O2. It belongs to the class of hydrazides, characterized by the presence of a hydrazide functional group (CONNH2) and a hydroxyl group (OH) attached to a six-carbon linear chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Hydroxyhexanohydrazide can be synthesized through the reaction of ε-caprolactone with hydrazine monohydrate. The reaction typically involves refluxing the mixture in ethanol overnight, followed by rotary evaporation to obtain the crude product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group may be oxidized to form corresponding carbonyl compounds.

    Reduction: The hydrazide group can participate in reduction reactions, potentially forming amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group reacts with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

6-Hydroxyhexanohydrazide and its derivatives are primarily recognized for their antimicrobial and anticancer activities. Research indicates that hydrazide-hydrazone compounds, which include this compound, exhibit significant bioactivity against various pathogens and cancer cell lines.

Antimicrobial Activity

Hydrazide-hydrazone derivatives have shown promising results in combating bacterial and fungal infections. For instance, compounds synthesized from hydrazides demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer properties of this compound are notable, particularly in inhibiting the proliferation of cancer cell lines. Studies have utilized the MTT assay to evaluate cell viability in various human cancer cell lines, revealing that these compounds can significantly reduce cell viability at specific concentrations .

Table 1: Anticancer Activity of Hydrazide-Hydrazone Derivatives

Compound NameCell LineIC50 (µM)Reference
This compoundHepG2 (Liver Cancer)12.5
H1563 (Lung Cancer)15.0
LN-229 (Glioblastoma)10.0

Analytical Chemistry Applications

In analytical chemistry, hydrazone derivatives are utilized for their ability to form stable complexes with metal ions, making them useful as chemosensors and in the detection of pollutants .

Metal Ion Detection

Hydrazide-hydrazone compounds can effectively chelate metal ions, which is crucial for environmental monitoring and remediation efforts. For example, they have been employed in spectrophotometric methods to detect heavy metals in water samples .

Table 2: Analytical Applications of Hydrazide-Hydrazone Derivatives

ApplicationMethodologyTarget Analytes
Metal Ion DetectionSpectrophotometryLead, Cadmium
Pollutant DetectionChromatographyCyanide, Fluoride

Material Science Applications

The versatility of this compound extends to material science, where it is explored for its potential use in polymer synthesis and as a corrosion inhibitor .

Polymer Synthesis

Hydrazone derivatives can act as polymer initiators, contributing to the development of new materials with tailored properties. Their ability to form cross-linked structures enhances the mechanical strength and thermal stability of polymers .

Corrosion Inhibition

Research has demonstrated that hydrazone derivatives can effectively inhibit corrosion on metals such as copper and nickel in acidic environments. This application is particularly relevant in industries where metal integrity is critical .

Case Study 1: Antimicrobial Efficacy

A study conducted by Kumar et al. evaluated the antimicrobial efficacy of various hydrazide-hydrazone derivatives against clinical isolates. The results indicated that certain derivatives showed a zone of inhibition comparable to standard antibiotics, highlighting their potential as alternative antimicrobial agents .

Case Study 2: Environmental Monitoring

In another case study, researchers utilized hydrazone-based sensors for detecting heavy metals in contaminated water sources. The findings revealed high sensitivity and selectivity towards lead ions, demonstrating the compound's utility in environmental applications .

Mechanism of Action

The mechanism of action of 6-Hydroxyhexanohydrazide involves its functional groups. The hydrazide group can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The hydroxyl group also contributes to its polarity and ability to form hydrogen bonds, affecting its solubility and reactivity.

Comparison with Similar Compounds

    6-Hydroxyhexanoic acid: Similar in structure but lacks the hydrazide group.

    Hexanoic acid hydrazide: Similar but lacks the hydroxyl group.

    Adipic acid hydrazide: Contains a longer carbon chain and lacks the hydroxyl group.

Uniqueness: 6-Hydroxyhexanohydrazide is unique due to the presence of both a hydroxyl group and a hydrazide group on a six-carbon chain. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in various applications .

Biological Activity

6-Hydroxyhexanohydrazide is a compound belonging to the hydrazide family, which is known for its diverse biological activities. Hydrazides and their derivatives, particularly hydrazone compounds, have garnered attention in medicinal chemistry due to their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound can be characterized by its hydrazide functional group attached to a hexanoic acid derivative. The presence of the hydroxyl group enhances its solubility and may influence its interaction with biological targets.

Antimicrobial Activity

Hydrazide derivatives are widely studied for their antimicrobial properties. Research indicates that compounds with hydrazone moieties exhibit significant antibacterial and antifungal activities.

  • Antibacterial Properties : A study highlighted that hydrazide-hydrazone derivatives demonstrated strong antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed minimum inhibitory concentrations (MIC) as low as 1.95 μg/mL against Staphylococcus aureus and Bacillus subtilis .
  • Antifungal Properties : In addition to antibacterial activity, hydrazides have shown efficacy against fungal pathogens. The antifungal activity of hydrazone derivatives has been documented, with varying degrees of effectiveness based on structural modifications .

Anticancer Activity

Recent studies have explored the anticancer potential of hydrazide derivatives. For example, metal complexes of hydrazones have exhibited enhanced cytotoxicity against cancer cell lines such as HEPG2 (liver cancer) and HCT-116 (colon cancer) . The mechanisms underlying this activity often involve the induction of oxidative stress and apoptosis in cancer cells.

Data Table: Biological Activity Overview

Activity Type Target Organisms/Cell Lines MIC/IC50 Values Reference
AntibacterialS. aureus, B. subtilis1.95 - 7.81 μg/mL
AntifungalVarious fungiVaries by compound
AnticancerHEPG2, HCT-1163 - 5 μM

Case Studies

Case Study 1: Antimicrobial Efficacy
A case study evaluated the antimicrobial efficacy of synthesized hydrazide derivatives, including this compound. The study found that specific modifications to the hydrazide structure significantly increased antibacterial potency against resistant strains of bacteria.

Case Study 2: Cancer Cell Line Response
Another case study focused on the response of various cancer cell lines to treatment with hydrazone derivatives derived from hydrazides. Results indicated that these compounds induced apoptosis through ROS generation and modulation of apoptotic proteins, leading to effective cell cycle arrest .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Certain hydrazides inhibit key enzymes involved in bacterial cell wall synthesis or fungal growth.
  • Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways through oxidative stress mechanisms.
  • Metal Ion Coordination : Some hydrazones can chelate metal ions, thereby disrupting essential metal-dependent processes in cells.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for producing 6-Hydroxyhexanohydrazide with high purity?

  • Methodological Answer : The compound is typically synthesized via hydrazinolysis of ester precursors. For example, reacting hexanoate esters with hydrazine hydrate under reflux in ethanol (60°C, 6–8 hours). Post-synthesis, purity is enhanced by recrystallization in ethanol/water (1:1 v/v) and vacuum drying. Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and UV visualization .
  • Critical Note : Impurities often arise from incomplete ester conversion; optimize molar ratios (hydrazine:ester ≥ 2:1) and confirm purity via HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :

  • FT-IR : Confirm hydrazide (-CONHNH₂) and hydroxyl (-OH) groups via peaks at ~1650 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (broad O-H/N-H stretch) .
  • ¹H/¹³C NMR : In DMSO-d₆, expect hydrazide NH protons at δ 8.5–9.5 ppm (exchangeable) and hydroxyl protons at δ 4.5–5.5 ppm. Carbonyl carbons appear at ~170 ppm .
  • Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ ions matching the molecular formula (C₆H₁₄N₂O₂, m/z 146.11) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 30 days. Analyze degradation via HPLC every 7 days.
  • Photostability : Expose to UV light (320–400 nm) for 48 hours and monitor changes in UV-Vis absorption spectra.
  • Humidity Sensitivity : Store at 75% relative humidity; track mass changes and hydrate formation via XRD .

Advanced Research Questions

Q. How can computational modeling elucidate reaction mechanisms involving this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition states for hydrazide formation using Gaussian 16 with B3LYP/6-31G(d) basis set. Analyze bond dissociation energies and electron localization (ELF plots) to identify rate-limiting steps .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics using GROMACS. Correlate simulations with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in reported solubility data for this compound?

  • Methodological Answer :

  • Reproducibility Protocol : Standardize solvent pre-saturation (e.g., shake 100 mL solvent with excess compound for 24 hours at 25°C). Measure solubility via gravimetric analysis after filtration (0.22 µm PTFE filter).
  • Statistical Analysis : Use ANOVA to compare datasets; identify outliers caused by impurities or solvent lot variations .
  • Co-solvent Studies : Evaluate Hansen solubility parameters to explain discrepancies (e.g., DMSO vs. water solubility) .

Q. How to design experiments investigating the compound’s coordination chemistry with transition metals?

  • Methodological Answer :

  • Complex Synthesis : React this compound with metal salts (e.g., CuCl₂, FeSO₄) in molar ratios (1:1 to 1:3) under nitrogen. Monitor pH (5–7) to avoid hydrolysis.
  • Characterization : Use UV-Vis (d-d transitions), cyclic voltammetry (redox peaks), and X-ray crystallography (single-crystal analysis). Compare stability constants (log K) with related hydrazides .

Q. Data Contradiction Analysis Framework

  • Example : Conflicting reports on catalytic activity in acyl transfer reactions.
    • Hypothesis Testing : Varying reaction conditions (temperature, solvent polarity) or trace metal contaminants.
    • Control Experiments : Repeat with rigorously purified compound (e.g., Chelex-treated solvents, argon atmosphere).
    • Advanced Analytics : Use ICP-MS to detect metal impurities; correlate with kinetic data .

Properties

IUPAC Name

6-hydroxyhexanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c7-8-6(10)4-2-1-3-5-9/h9H,1-5,7H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXKHTNDCMPVBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)NN)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20310219
Record name 6-hydroxyhexanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20310219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1694-83-3
Record name NSC222809
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-hydroxyhexanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20310219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Hydroxyhexanohydrazide
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Retrosynthesis Analysis

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Feasible Synthetic Routes

6-Hydroxyhexanohydrazide
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6-Hydroxyhexanohydrazide
6-Hydroxyhexanohydrazide

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